molecular formula C10H10N2O B11792721 4-(o-Tolyloxy)-1H-pyrazole

4-(o-Tolyloxy)-1H-pyrazole

Cat. No.: B11792721
M. Wt: 174.20 g/mol
InChI Key: GZAZDNQWPWWFQW-UHFFFAOYSA-N
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Description

4-(o-Tolyloxy)-1H-pyrazole is a synthetically tailored pyrazole derivative where a pyrazole core is functionalized with an ortho-tolyloxy group at the 4-position. This specific substitution pattern places it within a class of 4-alkoxypyrazoles, which are recognized in scientific literature as scaffolds of significant interest in medicinal chemistry and pharmaceutical research . The pyrazole heterocycle is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities . The incorporation of an alkoxyaryl group, such as the o-tolyloxy moiety, is a strategic modification that can fine-tune the molecule's physicochemical properties and enhance its interaction with biological targets. Researchers value this compound for its potential as a key intermediate or building block in the synthesis of more complex molecules. Although the specific biological profile of this compound is a subject for ongoing investigation, analogous 4-substituted pyrazoles have been reported to exhibit various pharmacological activities, serving as inhibitors for enzymes like cyclooxygenase-2 (COX-2) , alpha-glucosidase , and thrombin . They have also been explored as core structures in developing potential anticancer and anti-inflammatory agents . The ortho-methyl group on the phenoxy ring can influence the molecule's conformation and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research only, including but not limited to: hit-to-lead optimization campaigns, the exploration of new chemical spaces in medicinal chemistry, and methodological studies in synthetic organic chemistry focused on C-O coupling reactions or pyrazole functionalization . It is supplied as a high-purity solid strictly for research purposes in a controlled laboratory setting. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-(2-methylphenoxy)-1H-pyrazole

InChI

InChI=1S/C10H10N2O/c1-8-4-2-3-5-10(8)13-9-6-11-12-7-9/h2-7H,1H3,(H,11,12)

InChI Key

GZAZDNQWPWWFQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CNN=C2

Origin of Product

United States

Synthesis and Characterization of 4 O Tolyloxy 1h Pyrazole

Spectroscopic Data

The structural confirmation of synthesized pyrazole (B372694) derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the structure of 4-(o-tolyloxy)-1H-pyrazole. For a related compound, 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the proton NMR spectrum showed characteristic signals for the pyrazole and aromatic protons, as well as the methyl groups. iucr.orgiucr.org For instance, the aldehyde proton appears as a singlet at 8.61 ppm, while the aromatic protons of the tolyloxy and phenyl rings appear in the range of 6.93-7.81 ppm. iucr.orgiucr.org The methyl protons of the pyrazole and tolyloxy groups appear as singlets at 2.22 and 2.34 ppm, respectively. iucr.orgiucr.org

IR Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For 4-halogenated-1H-pyrazoles, N-H stretching frequencies are observed in the range of 3235-3293 cm⁻¹. mdpi.com A sharp feature is also observed for pyrazoles that form catemers in the solid state. mdpi.com

Crystal Structure and Molecular Geometry

The three-dimensional arrangement of atoms in this compound can be determined by single-crystal X-ray diffraction. For a similar compound, 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the crystal structure reveals a monoclinic space group P2₁/c. iucr.org The phenyl and pyrazole rings are twisted with a dihedral angle of 22.68 (8)°. iucr.orgiucr.orgresearchgate.net The tolyl substituent makes dihedral angles of 79.44(5) and 82.40 (5)° with the pyrazole and phenyl rings, respectively. iucr.orgiucr.orgiucr.org The packing in the crystal is influenced by weak intermolecular interactions. iucr.org

Theoretical and Computational Studies on 4 O Tolyloxy 1h Pyrazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within a molecule, which in turn dictate its chemical behavior. wavefun.commdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic properties of pyrazole (B372694) derivatives. eurasianjournals.comimist.ma DFT calculations are used to determine the optimized molecular geometry, bond lengths, bond angles, and harmonic vibrational frequencies of these compounds. derpharmachemica.com For instance, studies on related pyrazole systems have utilized DFT with the B3LYP functional and various basis sets, such as 6-311++G(d,p), to achieve a high correlation between theoretical and experimental values. derpharmachemica.commdpi.com These calculations provide a foundational understanding of the molecule's stable conformation and electronic landscape. researchgate.netnih.gov

The application of DFT extends to predicting the outcomes of chemical reactions. For example, in the study of pyrazole-isoxazoline hybrids, DFT was employed to investigate the reaction mechanism, revealing that the formation of certain products is energetically favored due to stabilizing π/π interactions. acs.org This predictive capability is crucial for designing efficient synthetic routes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Parameters

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a critical parameter; a larger gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive molecule. imist.maresearchgate.net

For various pyrazole derivatives, HOMO-LUMO analysis has been instrumental in explaining their observed biological activities. derpharmachemica.com The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. malayajournal.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters provide a quantitative basis for comparing the reactivity of different pyrazole derivatives. imist.manih.gov

ParameterDescription
HOMO Highest Occupied Molecular Orbital; relates to electron-donating ability. malayajournal.org
LUMO Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. malayajournal.org
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability. researchgate.net
Ionization Potential (I) Energy required to remove an electron. nih.gov
Electron Affinity (A) Energy released upon gaining an electron. nih.gov
Electronegativity (χ) Tendency to attract electrons. nih.gov
Chemical Hardness (η) Resistance to deformation of electron cloud. nih.gov
Chemical Softness (S) Reciprocal of hardness, indicates reactivity. nih.gov
Electrophilicity Index (ω) Measure of electrophilic character. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, such as a 4-(o-tolyloxy)-1H-pyrazole derivative, might interact with a biological target, typically a protein or enzyme. eurasianjournals.com These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modalities with Biological Macromolecules

Molecular docking studies are widely employed to investigate the binding modes of pyrazole derivatives with various biological targets. nih.govdergipark.org.tr These simulations place the ligand (the pyrazole derivative) into the binding site of the receptor protein and score the different poses based on their predicted binding affinity. For example, docking studies on pyrazole derivatives have been used to screen for potential inhibitors of enzymes like receptor tyrosine kinases, protein kinases, and cyclooxygenases. nih.govdergipark.org.tr

The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov In several studies, pyrazole derivatives have shown strong binding affinities and favorable interactions within the binding pockets of their target proteins, suggesting their potential as potent inhibitors. acs.orgnih.govnih.gov For instance, the docking of pyrazole-carboxamide derivatives into the active site of carbonic anhydrase isoenzymes revealed significant binding interactions, which were consistent with their experimentally observed inhibitory activity. nih.gov

Conformational Analysis and Energy Minimization Studies

Before performing docking simulations, it is essential to determine the most stable three-dimensional conformation of the ligand. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. Energy minimization is then used to find the lowest energy, and therefore most stable, conformation. researchgate.net

These studies are critical because the conformation of a molecule can significantly influence its ability to bind to a biological target. Computational methods are used to calculate the potential energy of different conformations, allowing researchers to identify the global energy minimum. This optimized structure is then used for subsequent docking studies to ensure that the predicted binding mode is based on the most energetically favorable ligand conformation.

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. science.gov Computational methods play a significant role in elucidating these relationships by correlating specific structural features with observed activity. nih.gov

By systematically modifying the structure of a lead compound, such as this compound, and calculating the effect of these modifications on its binding affinity or other properties, researchers can build a predictive SAR model. nih.govresearchgate.net For example, studies on pyrazole derivatives have shown that the nature and position of substituents on the pyrazole ring and its appended phenyl rings can have a profound impact on their inhibitory activity against various enzymes. nih.govconicet.gov.ar

Correlation of Molecular Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in correlating the physicochemical properties of a series of compounds with their biological activities. These models translate molecular structures into numerical descriptors, which can then be used to predict the activity of new compounds. For pyrazole derivatives, QSAR models have been instrumental in identifying key structural features that govern their therapeutic effects. diva-portal.orgfarmaciajournal.comnih.gov

In studies of pyrazole derivatives, descriptors such as molecular weight, molar refractivity, and various electronic and topological parameters have been shown to correlate with activities like anticancer, anti-inflammatory, and antimicrobial effects. acs.orgfarmaciajournal.com For instance, research on pyrazole derivatives as tyrosine kinase inhibitors revealed that molecular weight and solvent-excluded volume could negatively impact activity, while molar refractivity had a positive correlation. acs.org

A hypothetical QSAR study on a series of 4-aryloxy-1H-pyrazole analogues, including this compound, would likely involve the calculation of a wide range of molecular descriptors. These could be categorized as follows:

Electronic Descriptors: Such as dipole moment, HOMO/LUMO energies, and atomic charges, which are crucial for understanding a molecule's reactivity and interaction with biological targets.

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters that describe the size and shape of the molecule.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which influences the compound's ability to cross cell membranes.

Topological Descriptors: Which are numerical representations of the molecular structure, encoding information about branching and connectivity.

By establishing a statistically significant correlation between these descriptors and a measured biological activity (e.g., enzyme inhibition, receptor binding affinity), a predictive QSAR model can be developed.

Table 1: Examples of Molecular Descriptors and Their Potential Influence on Biological Activity

Descriptor CategorySpecific DescriptorPotential Biological Relevance
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the ability to donate electrons in a reaction.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyRelates to the ability to accept electrons; important for interactions with biological macromolecules.
Dipole MomentInfluences solubility and the ability to engage in polar interactions.
Steric Molecular VolumeCan affect how well a molecule fits into a binding site.
Surface AreaInfluences interactions with the solvent and the target protein.
Hydrophobic LogPA key determinant of pharmacokinetic properties like absorption and distribution.
Topological Wiener IndexA simple measure of molecular branching.

In Silico Prediction of Activity for Designed Analogues

Once a reliable QSAR model is established, it can be used to predict the biological activity of newly designed analogues of this compound in silico. This process allows for the virtual screening of a large number of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. nih.govnih.gov This method computationally places the ligand (e.g., a this compound analogue) into the binding site of the target and calculates a scoring function to estimate the strength of the interaction.

For example, if the target of interest for this compound analogues was a specific kinase, molecular docking could provide insights into:

Binding Mode: The specific orientation and conformation of the ligand within the kinase's active site.

Key Interactions: Identification of crucial hydrogen bonds, hydrophobic interactions, or other non-covalent interactions between the ligand and amino acid residues of the protein.

Binding Affinity: A predicted binding energy or docking score that can be used to rank different analogues based on their potential potency.

A study on pyrazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) demonstrated the utility of molecular docking in identifying key binding interactions and rationalizing the observed biological activities. nih.gov

Table 2: Hypothetical In Silico Screening of Designed this compound Analogues

AnalogueModificationPredicted Activity (from QSAR)Predicted Binding Affinity (from Docking)
Analogue 1Addition of a fluoro group to the tolyl ringIncreasedImproved
Analogue 2Replacement of the tolyl group with a naphthyl groupDecreasedReduced
Analogue 3Introduction of a hydroxyl group on the pyrazole ringIncreasedImproved
Analogue 4Isomeric shift of the tolyloxy group to the 5-positionVariableVariable

Mechanistic Investigations of Biological Activities of 4 O Tolyloxy 1h Pyrazole Derivatives

Enzyme Inhibition Mechanisms

The therapeutic effects of many pyrazole (B372694) derivatives stem from their ability to selectively inhibit key enzymes involved in disease pathology. By blocking the active sites of these enzymes, these compounds can modulate signaling pathways and metabolic processes.

Cyclooxygenase (COX) Pathway Modulation

A significant number of pyrazole derivatives are recognized for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.govnih.gov The COX pathway is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.

Many pyrazole-based compounds, such as Celecoxib, are designed as selective COX-2 inhibitors. nih.govnih.gov This selectivity is a key therapeutic advantage, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1. The mechanism of inhibition often involves the insertion of a sulfonamide or a similar functional group into a specific hydrophilic side pocket of the COX-2 active site, an interaction that is not possible with the more constricted COX-1 active site. nih.gov Research has shown that a 4-sulfamoylphenyl or 4-(methylsulfonyl)phenyl substituent at the N-1 position of the pyrazole ring is critical for potent COX-2 inhibitory activity. nih.gov

Extensive structure-activity relationship (SAR) studies have been conducted on 1,5-diarylpyrazole derivatives. For instance, compounds with trifluoromethyl or difluoromethyl groups at the 3-position of the pyrazole ring generally exhibit superior potency and selectivity for COX-2. nih.gov The anti-inflammatory activity of these derivatives is often evaluated using models like the carrageenan-induced rat paw edema test, where they have shown significant reductions in inflammation. nih.govtandfonline.com

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Celecoxib0.045327 researchgate.net
Benzothiophen-2-yl pyrazole carboxylic acid derivative (5b)0.01344.56 biointerfaceresearch.commdpi.com
Compound 125b-9.31 nih.gov
Thymol-pyrazole hybrid (8b)0.043316 researchgate.net
Thymol-pyrazole hybrid (8g)0.045268 researchgate.net

Lipoxygenase (LOX) Inhibition

In addition to the COX pathway, the lipoxygenase (LOX) pathway plays a crucial role in inflammation by producing leukotrienes. The inhibition of both COX and LOX pathways is a promising strategy for developing anti-inflammatory agents with a broader spectrum of activity and potentially improved safety profiles. researchgate.netmdpi.com Several pyrazole derivatives have been identified as dual COX/5-LOX inhibitors. nih.govbiointerfaceresearch.comnih.gov

Molecular docking studies suggest that these pyrazole derivatives can act as inhibitors by blocking the approach of the substrate, such as linoleic acid, to the active site of the LOX enzyme, rather than directly interacting with the catalytic residues. frontiersin.org For example, a benzothiophen-2-yl pyrazole carboxylic acid derivative demonstrated potent dual inhibition of COX-2 and 5-LOX, with an IC₅₀ value of 1.78 µM for 5-LOX. biointerfaceresearch.commdpi.com Similarly, thymol-pyrazole hybrids have shown significant 5-LOX inhibitory activity, surpassing that of the reference compound quercetin. researchgate.net This dual inhibition mechanism is thought to contribute to a more comprehensive anti-inflammatory effect.

Table 2: 5-LOX Inhibitory Activity of Selected Pyrazole Derivatives
Compound5-LOX IC₅₀ (µM)Reference
Licofelone (Reference)0.51 frontiersin.org
Benzothiophen-2-yl pyrazole carboxylic acid derivative (5b)1.78 biointerfaceresearch.commdpi.com
Benzodioxole-pyrazole hybrid (11)1.5 mdpi.com
Benzodioxole-pyrazole hybrid (17)2.1 mdpi.com
Benzodioxole-pyrazole hybrid (26)0.9 mdpi.com

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is an intracellular cysteine amidase that regulates the levels of endogenous lipid signaling molecules, such as palmitoylethanolamide (B50096) (PEA). nih.govresearchgate.net PEA has anti-inflammatory and analgesic properties, and its degradation by NAAA terminates its signaling. Therefore, inhibiting NAAA is a promising therapeutic strategy for managing inflammatory conditions. nih.govnih.gov

Researchers have identified a novel class of potent and systemically available NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core. nih.govresearchgate.netgoogleapis.com These inhibitors operate through a non-covalent mechanism of action. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds. For example, the discovery of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689) provided a potent NAAA inhibitor with an IC₅₀ value in the low nanomolar range (0.042 µM). nih.govresearchgate.netgoogleapis.com

Notably, a derivative containing the o-tolyloxy group, (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(o-tolyloxy)-8-azabicyclo[3.2.1]octane, has been synthesized and evaluated within this class of compounds, linking directly to the core subject of this article. acs.org SAR studies revealed that linear alkyl chains on the phenyl ring connected to the azabicyclic portion generally result in more potent inhibitors compared to branched substituents. acs.org

Table 3: Inhibitory Activity of Pyrazole Azabicyclo[3.2.1]octane Derivatives against Human NAAA
Compoundh-NAAA IC₅₀ (µM)Reference
ARN19689 (Compound 50)0.042 nih.govresearchgate.netgoogleapis.com
Compound 37 (ethyl derivative)0.051 acs.org
Compound 39 (n-butyl derivative)0.023 acs.org
Compound 41 (n-hexyl derivative)0.019 acs.org
Compound 38 (iso-propyl derivative)0.744 acs.org

Inhibition of Other Relevant Enzyme Systems

The versatility of the pyrazole scaffold allows for its derivatives to interact with a range of other enzymes implicated in various diseases.

Kinases: The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Abnormalities in the JAK/STAT pathway are linked to cancer and inflammatory diseases. Pyrazole derivatives have been developed as potent JAK inhibitors. For example, Ruxolitinib, which contains a pyrazole ring, is a selective inhibitor of JAK1 and JAK2. mdpi.com Other 4-amino-(1H)-pyrazole derivatives have shown potent inhibition of JAK1, JAK2, and JAK3 with IC₅₀ values in the low nanomolar range. nih.gov Additionally, pyrazole derivatives have been designed as cyclin-dependent kinase 2 (CDK2) inhibitors, which are targets for cancer therapy. nih.gov

Glycation Enzymes (α-Glucosidase): α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes mellitus. nih.gov Several pyrazole-based compounds have emerged as promising α-glucosidase inhibitors. nih.govfrontiersin.orgnih.gov For instance, acyl pyrazole sulfonamides have been shown to be more potent inhibitors than the standard drug acarbose, with some derivatives exhibiting IC₅₀ values in the low micromolar range. frontiersin.org

Other Enzymes: Pyrazole derivatives have also been investigated as inhibitors of other enzymes. Some have shown inhibitory activity against N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an essential bacterial enzyme, presenting a potential antibiotic strategy. nih.gov Others have been identified as inhibitors of arylamine N-acetyltransferase (NAT) enzymes in prokaryotes and tissue-non-specific alkaline phosphatase (TNAP). nih.govconicet.gov.ar

Antimicrobial Action Mechanisms

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of antibacterial activities, targeting various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.govontosight.ai

Antibacterial Activity: Insights into Bacterial Target Interaction

The antibacterial effects of pyrazole derivatives are achieved through multiple mechanisms of action, highlighting the scaffold's versatility in disrupting essential bacterial processes.

Inhibition of Cell Wall Synthesis: The bacterial cell wall is a crucial structure for survival, making its synthesis pathway an excellent target for antibiotics. youtube.com Some pyrazole derivatives exert their antibacterial effect by disrupting this process. nih.gov For instance, naphthyl-substituted pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall. nih.gov Other pyrazole derivatives are designed to inhibit specific enzymes in the peptidoglycan synthesis pathway, such as N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE), which is vital for producing components of the bacterial cell wall. nih.gov

Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.gov It is a well-established target for antibiotics like fluoroquinolones. Several pyrazole derivatives have been identified as potent DNA gyrase inhibitors. nih.govnih.govresearchgate.net Molecular docking studies have helped to elucidate the binding modes of these compounds within the enzyme's active site. biointerfaceresearch.comdtu.dk For example, N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have shown strong inhibition of S. aureus DNA gyrase, with a good correlation between their enzymatic inhibition (IC₅₀ values) and their minimum inhibitory concentrations (MICs) against bacterial growth. nih.gov

Other Mechanisms: Pyrazole derivatives can also target other bacterial pathways. Some compounds act as dual dihydrofolate reductase (DHFR) and DNA gyrase inhibitors. nih.gov Others have been shown to inhibit protein and nucleic acid synthesis more broadly. nih.gov The ability of some pyrazoles to inhibit bacterial carbonic anhydrase and interfere with quorum sensing, the cell-to-cell communication system in bacteria, represents another avenue for their antimicrobial action. mdpi.com

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives against Various Bacterial Strains
Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Naphthyl-substituted pyrazole-hydrazone (6)S. aureus0.78 - 1.56 nih.gov
Triazine-fused pyrazole (32)S. epidermidis0.97 nih.gov
Triazine-fused pyrazole (32)E. cloacae0.48 nih.gov
3,5-pyrazole compound (3a)Gram-positive strains0.125 mdpi.com
3,5-pyrazole compound (3a)Gram-negative strains0.062 - 0.25 mdpi.com
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrilesS. aureus (MSSA)~10.5 (25.1 µM) researchgate.net

Antifungal Activity: Mechanisms Against Fungal Pathogens

The antifungal action of pyrazole derivatives, including those with a tolyloxy moiety, is often attributed to the disruption of essential fungal cellular processes. One of the primary mechanisms involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.comacs.org Ergosterol is vital for maintaining membrane integrity and fluidity; its depletion leads to increased membrane permeability and ultimately, cell death. researchgate.netnih.gov

Molecular docking studies have suggested that pyrazole derivatives can bind to the active site of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. mdpi.commdpi.com This binding prevents the enzyme from converting lanosterol to ergosterol, thereby halting fungal growth. The interaction is often stabilized through hydrogen bonds and hydrophobic interactions between the pyrazole derivative and the amino acid residues of the enzyme's active site. mdpi.com

Furthermore, some pyrazole derivatives have been shown to affect fungal membrane permeability through mechanisms beyond ergosterol inhibition. nih.gov They may also interfere with nucleic acid and protein synthesis and impact mitochondrial activity, leading to a multifaceted antifungal effect. researchgate.net The ability of certain chitosan (B1678972) derivatives incorporating pyrazole moieties to chelate essential metal ions necessary for fungal growth further contributes to their antifungal properties. researchgate.net

Anticancer Activity Mechanisms

The anticancer properties of 4-(o-tolyloxy)-1H-pyrazole derivatives are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and the suppression of processes that lead to cancer spread.

Inhibition of Cellular Proliferation and Apoptosis Induction

A key mechanism by which pyrazole derivatives exert their anticancer effects is by halting the uncontrolled proliferation of cancer cells and triggering apoptosis. nih.govnih.govmdpi.com Studies have shown that these compounds can induce cell cycle arrest at different phases, such as the G0/G1 or S phase, preventing cancer cells from dividing and multiplying. nih.govresearchgate.net This cell cycle arrest is often mediated by the modulation of key regulatory proteins like p27. researchgate.net

Furthermore, pyrazole derivatives have been found to induce apoptosis through various pathways. rsc.org One significant mechanism is the generation of reactive oxygen species (ROS) within cancer cells. nih.govnih.gov Elevated ROS levels can cause significant cellular damage and activate apoptotic signaling cascades. This often involves the activation of caspases, a family of proteases that execute the apoptotic process. For instance, increased activity of caspase-3 has been observed in cancer cells treated with pyrazole derivatives. nih.govnih.gov

Some derivatives have also been shown to target and inhibit anti-apoptotic proteins like Bcl-2, which are often overexpressed in cancer cells and protect them from cell death. rsc.org By inhibiting Bcl-2, these compounds promote the activity of pro-apoptotic proteins like Bax and p53, tipping the cellular balance towards apoptosis. rsc.org DNA damage is another mechanism by which some pyrazole derivatives induce apoptosis, triggering genotoxic stress and subsequent cell death. rsc.org

Table 1: In Vitro Cytotoxicity of Selected Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-46814.97 (24h), 6.45 (48h) nih.gov
5-oxo-N'-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide (13)4T125 researchgate.net
Pyrazole benzothiazole (B30560) hybrid (Compound 25)HT29, PC3, A549, U87MG3.17 - 6.77 mdpi.com
1,3,5-trisubstituted-1H-pyrazole derivatives (Compounds 4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b)MCF-73.9 - 35.5 rsc.org

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-angiogenic Effects and Metastasis Suppression

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Pyrazole derivatives have demonstrated potent anti-angiogenic activity, thereby cutting off the nutrient and oxygen supply to tumors. nih.govresearchgate.netnih.gov A primary target for this activity is the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). mdpi.comnoveltyjournals.com By inhibiting the VEGF/VEGFR signaling pathway, these compounds can block endothelial cell proliferation and migration, which are key steps in angiogenesis. mdpi.com

The anti-angiogenic effects of pyrazole derivatives have been confirmed in various in vitro and in vivo models, including the chicken chorioallantoic membrane (CAM) assay. nih.govnih.gov Some fused pyrazolo[4,3-c]quinoline derivatives have emerged as particularly potent anti-angiogenic agents. nih.govresearchgate.net

In addition to inhibiting angiogenesis, pyrazole derivatives can also suppress metastasis, the spread of cancer cells to distant organs. This is achieved in part by inhibiting wound healing and colony formation of cancer cells, as demonstrated in studies with 4T1 breast cancer cells. researchgate.net

Antitubercular Activity Mechanisms against Mycobacterium tuberculosis

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. Pyrazole derivatives have shown significant promise in this area, with several proposed mechanisms of action. researchgate.netchemmethod.com

One of the key targets for some pyrazole derivatives is UDP-galactopyranose mutase (UGM), an essential enzyme for the biosynthesis of the mycobacterial cell wall. nih.gov UGM is absent in mammals, making it an attractive and specific target for antitubercular drugs. Inhibition of this enzyme disrupts the formation of the cell wall, leading to bacterial death. nih.gov

Another identified mechanism is the induction of autophagy in infected macrophages. nih.gov Autophagy is a cellular process that can eliminate intracellular pathogens like Mtb. Certain pyrazole derivatives have been shown to enhance this process, leading to the killing of both actively replicating and dormant mycobacteria within host cells. nih.gov

Furthermore, structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups on the pyrazole ring for antitubercular activity. nih.gov For instance, the presence of a functional group at the fourth position of the pyrazole ring has been found to be crucial for in vitro anti-mycobacterial activity. nih.gov Molecular docking studies have also been employed to identify potential mycobacterial enzyme targets, such as the Mtb Pks13 thioesterase domain, which is involved in the synthesis of mycolic acids, another essential component of the mycobacterial cell wall. chemmethod.com

Table 2: Antitubercular Activity of Selected Pyrazole Derivatives against M. tuberculosis

Compound/DerivativeStrainMIC (µg/mL)Reference
Derivatives 39e, 38u, 40hH37Rv3.125 researchgate.net
NSC 18725M. smegmatisSimilar to slow-growing mycobacteria nih.gov
Compounds 4a, 4b, 5aH37RvExcellent activity chemmethod.com
1-(4-Nitrobenzyl)-4-((p-tolyloxy)methyl)-1H-1,2,3-triazole (14a)H37Ra- rsc.org
Compound 4eH37Ra0.92 (active state), 1.26 (dormant state) nih.gov
Compound 4kH37Ra1.31 (active state), 1.53 (dormant state) nih.gov
Compound 4sH37Ra- nih.gov

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Advanced Spectroscopic Characterization in Research of 4 O Tolyloxy 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the molecular framework can be constructed.

Proton NMR (¹H-NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within the 4-(o-Tolyloxy)-1H-pyrazole molecule. The expected ¹H-NMR spectrum would display distinct signals corresponding to the protons on the pyrazole (B372694) ring, the tolyl group, and the N-H proton of the pyrazole.

The pyrazole ring protons at positions 3 and 5 would likely appear as singlets in the aromatic region of the spectrum. The protons of the tolyl group would present a more complex pattern, typically as multiplets in the aromatic region, corresponding to the four hydrogens on the benzene (B151609) ring. The methyl group protons on the tolyl substituent would be observed as a singlet in the upfield region. The N-H proton of the pyrazole ring is expected to appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyrazole H-3 7.5 - 8.0 Singlet
Pyrazole H-5 7.5 - 8.0 Singlet
Tolyl Aromatic H 6.8 - 7.4 Multiplet
Tolyl -CH₃ 2.2 - 2.5 Singlet

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyrazole C-3 130 - 140
Pyrazole C-4 150 - 160
Pyrazole C-5 125 - 135
Tolyl Quaternary C (C-O) 150 - 155
Tolyl Quaternary C (C-CH₃) 130 - 135
Tolyl Aromatic CH 115 - 130

Note: These are predicted values and can vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, within the tolyl ring, helping to delineate the spin system of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which proton is attached to which carbon, for example, linking the tolyl aromatic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the pyrazole protons and the carbon atoms of the tolyloxy group through the ether linkage, confirming the C4-O bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include:

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrazole ring.

Aromatic C-H Stretch: Sharp peaks typically above 3000 cm⁻¹ associated with the C-H bonds of the pyrazole and tolyl rings.

C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings and the pyrazole ring system.

C-O-C Stretch: A strong band, likely in the 1200-1250 cm⁻¹ range, corresponding to the aryl ether linkage.

C-H Bends: Out-of-plane bending vibrations for the substituted aromatic rings would appear in the fingerprint region below 900 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (pyrazole) 3100 - 3300 Medium, Broad
Aromatic C-H Stretch > 3000 Medium, Sharp
C=C / C=N Stretch 1400 - 1600 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₀N₂O), the expected molecular weight is approximately 174.19 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 174. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways could include:

Cleavage of the ether bond, leading to fragments corresponding to the pyrazole moiety and the tolyloxy radical or cation.

Loss of small neutral molecules like HCN or N₂ from the pyrazole ring.

Fragmentation of the tolyloxy group, such as the loss of a methyl radical.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

m/z Identity
174 [M]⁺ (Molecular Ion)
159 [M - CH₃]⁺
107 [C₇H₇O]⁺ (tolyloxy cation)
91 [C₇H₇]⁺ (tropylium ion)

X-ray Crystallography for Solid-State Molecular Architecture

A successful crystallographic analysis would confirm the planarity of the pyrazole ring and the relative orientation of the tolyloxy substituent. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group, which dictate the crystal packing. The dihedral angle between the pyrazole ring and the tolyl ring would be a key parameter determined from the crystal structure.

UV-Visible Spectroscopy for Electronic Transitions and Interactions

UV-Visible spectroscopy is a powerful technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. libretexts.org The wavelengths at which a molecule absorbs light are characteristic of the electronic structure, particularly the presence of chromophores—parts of a molecule that absorb light. shu.ac.uk

In the case of this compound, the chromophoric system is composed of the pyrazole ring and the o-tolyloxy substituent. The pyrazole ring itself is known to exhibit absorption in the UV region. nih.gov The electronic spectrum of organic molecules containing heteroatoms with non-bonding electrons (n electrons) and π-systems typically displays two main types of transitions: π → π* and n → π*. uzh.ch

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense. shu.ac.uk The n → π* transitions, resulting from the promotion of a non-bonding electron to a π* antibonding orbital, are typically of lower intensity. uzh.ch

For pyrazole derivatives, the absorption bands are influenced by the nature and position of the substituents on the ring. The o-tolyloxy group, with its aromatic ring and oxygen atom, can significantly impact the electronic transitions of the pyrazole moiety through electronic effects such as resonance and induction. This can lead to shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). shu.ac.uk

Table 1: Representative Electronic Transitions for Pyrazole Derivatives

Transition TypeTypical Wavelength Range (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → π200 - 400High (1,000 - 10,000)
n → π250 - 600Low (10 - 100)

This table provides typical ranges for electronic transitions in organic molecules containing chromophores similar to those in this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This data is crucial for confirming the empirical formula of a newly synthesized molecule. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₀H₁₀N₂O. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. This theoretical data serves as a benchmark for the experimental results obtained from an elemental analyzer. The synthesis of substituted pyrazoles is often confirmed using techniques including IR, NMR, and elemental analysis.

Table 2: Elemental Analysis Data for this compound

ElementTheoretical %Experimental %
Carbon (C)68.95Value to be determined experimentally
Hydrogen (H)5.79Value to be determined experimentally
Nitrogen (N)16.08Value to be determined experimentally

The theoretical percentages are calculated for the molecular formula C₁₀H₁₀N₂O. Experimental values are obtained from instrumental analysis of a purified sample.

Future Research Directions and Outlook in 4 O Tolyloxy 1h Pyrazole Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can involve harsh conditions and hazardous materials. benthamdirect.com A major future direction is the development of green and sustainable synthetic strategies for compounds like 4-(o-Tolyloxy)-1H-pyrazole. researchgate.netnih.gov This aligns with the broader shift in the chemical industry towards more environmentally responsible practices.

Key areas of exploration include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for the use of greener solvents. benthamdirect.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and reduces the environmental impact associated with volatile organic compounds. benthamdirect.comias.ac.in

Recyclable Catalysts: The use of heterogeneous or recyclable catalysts, such as ZnO nanoparticles, can make synthetic processes more economical and sustainable. nih.govijarsct.co.in

Multicomponent Reactions (MCRs): MCRs enhance synthetic efficiency by forming multiple chemical bonds in a single step, which reduces waste and saves time compared to traditional multi-step syntheses. ias.ac.inijarsct.co.in

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive alternative to batch processing for the production of pyrazole derivatives. nih.gov

Synthetic StrategyDescriptionPotential Advantages for this compound Synthesis
Green CatalysisEmploying environmentally benign and recyclable catalysts, such as ammonium (B1175870) chloride or ZnO nanoparticles. ijarsct.co.injetir.orgReduced environmental impact, lower cost, and easier product purification.
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate chemical reactions. benthamdirect.comDramatically shorter reaction times, higher yields, and improved purity.
Solvent-Free ConditionsPerforming reactions without a solvent medium. ias.ac.inEliminates solvent waste, reduces environmental pollution, and simplifies workup procedures.
Flow ChemistryConducting reactions in a continuous stream rather than a batch. nih.govEnhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability.

Advanced Computational Design for Targeted Biological Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and material science. nih.gov For this compound, advanced computational design will be crucial for predicting its properties and designing new analogs with enhanced activity and specificity for various biological targets.

Future computational efforts will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activity. nih.gov This allows for the prediction of the potency of novel, unsynthesized analogs of this compound.

Molecular Docking: Docking simulations can predict the binding mode and affinity of this compound and its derivatives within the active sites of specific proteins or enzymes. researchgate.netmdpi.com This is particularly valuable for designing targeted inhibitors for diseases like cancer, where pyrazoles have shown promise against targets such as cyclin-dependent kinases (CDKs). mdpi.comrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and stability of the compound when bound to a biological target, offering a more realistic representation of the molecular interactions. rsc.org

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the design process. mdpi.comalrasheedcol.edu.iq

Computational MethodApplication in Pyrazole ResearchProjected Goal for this compound
QSARPredicting the anti-cancer activity of novel pyrazole derivatives against various cell lines. nih.govTo guide the synthesis of analogs with optimized biological activity.
Molecular DockingIdentifying potential binding interactions with therapeutic targets like CDK2 or tubulin. mdpi.comrsc.orgTo rationally design derivatives with high specificity and affinity for a chosen target.
Molecular DynamicsValidating the stability of pyrazole compounds within the catalytic domain of enzymes. rsc.orgTo confirm stable binding and understand the dynamic nature of the ligand-receptor complex.
ADMET PredictionEvaluating drug-like properties, such as cell permeability and potential toxicity, before synthesis. mdpi.comTo prioritize the synthesis of compounds with favorable pharmacokinetic profiles.

Unveiling Further Biological Mechanisms and Novel Molecular Targets

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. mdpi.comnih.govnih.gov Derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.net A critical future direction for this compound is the comprehensive exploration of its biological activity and the elucidation of its precise mechanism of action.

Research in this area should focus on:

Broad-Spectrum Biological Screening: Systematically screening this compound against a wide range of biological targets, including kinases, G-protein coupled receptors, and metabolic enzymes, to uncover novel therapeutic applications.

Mechanism of Action Studies: Once a biological activity is identified, detailed studies are needed to pinpoint the molecular mechanism. For instance, if anticancer activity is observed, research could investigate effects on cell cycle progression, apoptosis induction, or inhibition of specific signaling pathways. rsc.orgresearchgate.net

Target Identification and Validation: Utilizing techniques such as chemical proteomics and genetic screening to identify the direct molecular targets of this compound within the cell. The pyrazole core is known to be a key component in inhibitors of targets like MCL-1, an anti-apoptotic protein. researchgate.net

Integration with Emerging Technologies in Chemical Biology and Material Science

The versatility of the pyrazole ring extends beyond medicine into agrochemicals and material science. rroij.commdpi.com The future of this compound research will benefit from its integration with emerging technologies to develop novel applications.

Potential areas for integration include:

Chemical Biology Probes: Developing derivatives of this compound that can be used as chemical probes to study biological processes. This could involve incorporating fluorescent tags or photo-crosslinking groups.

Advanced Materials: Exploring the incorporation of the this compound moiety into polymers or metal-organic frameworks (MOFs). The unique electronic properties of the pyrazole ring could lead to materials with specialized optical, conductive, or thermal characteristics. rroij.comresearchgate.net Pyrazole derivatives are known to be useful in developing sensors and other organic materials. mdpi.com

High-Throughput Screening (HTS): Utilizing HTS platforms to rapidly evaluate large libraries of this compound analogs for various biological activities, accelerating the discovery of lead compounds. rroij.com

Molecular Hybridization: Combining the this compound scaffold with other pharmacologically active molecules (a strategy known as molecular hybridization) to create novel compounds with potentially synergistic or multi-target activities. mdpi.commdpi.com

Emerging TechnologyPotential ApplicationAnticipated Outcome
High-Throughput ScreeningRapidly test a library of pyrazole derivatives against numerous biological targets. rroij.comAccelerated identification of new therapeutic leads.
Flow ChemistryAutomated and continuous synthesis of pyrazole analogs. nih.govEfficient and scalable production for further testing and development.
Polymer ScienceIncorporate the pyrazole moiety into polymer backbones or as side chains. rroij.comDevelopment of new materials with unique thermal, optical, or conductive properties.
Chemical ProteomicsIdentify the direct protein targets of the compound in a cellular context.Elucidation of the mechanism of action and discovery of novel drug targets.

Q & A

Q. What are the standard synthetic routes for 4-(o-Tolyloxy)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound derivatives typically involves multi-step protocols, including cyclization and functionalization. For example, vicinal diaryl-substituted pyrazoles are synthesized via condensation of hydrazines with diketones, followed by regioselective substitution. A key step involves General Procedure F (as described in multiple studies), where intermediates are purified using flash chromatography with solvent gradients (e.g., ethyl acetate/petroleum ether ratios) to isolate products with yields ranging from 73% to 95% . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents enhance nucleophilicity in substitution reactions (e.g., DMF or DMSO) .
  • Temperature control : Lower temperatures reduce side reactions during cyclization.
  • Catalyst use : Lewis acids like ZnCl₂ or FeCl₃ improve regioselectivity .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

Structural confirmation relies on:

  • ¹H and ¹³C NMR : To identify substituent patterns (e.g., aromatic protons at δ 6.5–8.0 ppm and methoxy groups at δ 3.7–3.9 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H]+ peaks matching calculated values within ±0.1 Da) .
  • X-ray crystallography : Resolves tautomeric ambiguities (e.g., distinguishing 3- and 5-substituted pyrazoles) .

Q. How can preliminary biological activity screening be designed for this compound analogs?

Standard protocols include:

  • Antiproliferative assays : Test compounds against cancer cell lines (e.g., HT-29, HeLa) using MTT or SRB assays. IC₅₀ values are calculated to compare potency .
  • Dose-response curves : Assess activity across 0.1–100 µM concentrations.
  • Control compounds : Include reference drugs (e.g., doxorubicin) to benchmark activity .

Advanced Research Questions

Q. How does the position of substituents on the pyrazole ring (3- vs. 4-) influence biological activity?

Regioisomerism critically impacts activity. For example:

  • 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole (4b) showed 2–13× higher antiproliferative activity than its 4-substituted counterpart 3i across multiple cell lines .
  • Steric and electronic effects : 3-Substituted derivatives exhibit better target binding due to reduced steric hindrance and enhanced π-π stacking .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole derivatives?

  • Comparative molecular field analysis (CoMFA) : Maps electrostatic and steric fields to rationalize activity discrepancies .
  • Crystallographic studies : Clarify tautomeric forms (e.g., coexistence of 3- and 5-substituted tautomers in the same crystal) .
  • Docking simulations : Predict binding modes to enzymes (e.g., kinases) to explain potency variations .

Q. How can synthetic methodologies address low yields in large-scale production of this compound?

  • Flow chemistry : Enhances reproducibility and scalability by controlling residence time and temperature .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 1h) and improves yields by 10–15% .
  • Automated purification systems : Utilize preparative HPLC for high-purity isolates (>98%) .

Q. What analytical approaches validate the stability of this compound under physiological conditions?

  • pH stability studies : Incubate compounds in buffers (pH 1–10) and monitor degradation via LC-MS .
  • Plasma stability assays : Measure half-life in human plasma at 37°C to assess metabolic liability .
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition profiles .

Methodological Recommendations

  • For structural ambiguity : Combine NMR with X-ray crystallography to resolve tautomeric equilibria .
  • For SAR contradictions : Use hybrid QSAR/molecular docking to reconcile in vitro and in silico data .
  • For scalability : Prioritize flow chemistry and automated purification to minimize batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.